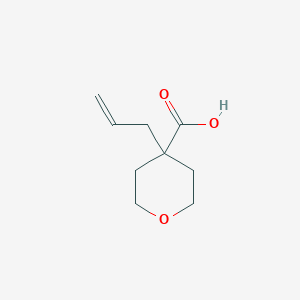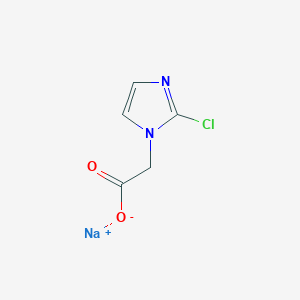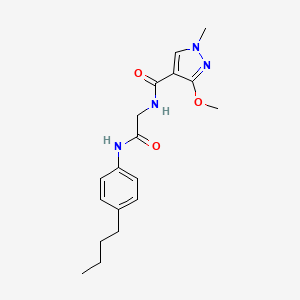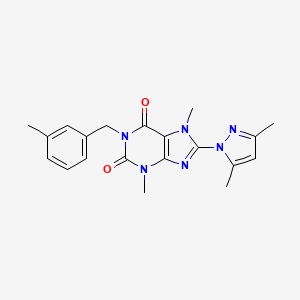
4-Allyltetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Allyltetrahydro-2H-pyran-4-carboxylic acid (ATPCA) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyran derivative that can be synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
4-Allyltetrahydro-2H-pyran-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 3-aryl-2,5-dihydrofurans, which involves ring contraction and can lead to compounds with potential biological activities (Chang, Lin, & Pai, 2006). Additionally, it is a key component in the synthesis of p-aminobenzoic acid diamides (Agekyan & Mkryan, 2015). These syntheses highlight its versatility in creating complex organic molecules.
Crystal Structure Analysis
The crystal structure and molecular conformation of compounds related to this compound have been studied to understand their physical and chemical properties. For instance, the study of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate provides insights into its crystal system and molecular interactions (Mohandas et al., 2019).
Catalysis and Reaction Mechanisms
This compound derivatives have been explored for their roles in various chemical reactions. For example, their use in intramolecular carboxylic acid trapping has led to novel syntheses of fused bicyclic lactones (West, Amann, & Fisher, 1994). Furthermore, these compounds have been studied in the context of acid corrosion, demonstrating their potential in industrial applications (Saranya et al., 2020).
Medicinal Chemistry Applications
While direct applications in medicinal chemistry specifically for this compound were not found, its derivatives and similar compounds have been explored for potential pharmaceutical applications. For example, research on 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid derivatives aimed to identify compounds with antiplasmin activity (Isoda et al., 1980).
properties
IUPAC Name |
4-prop-2-enyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQCIOJZRZQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)



![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)


![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)
